molecular formula C22H19N9O4 B2725968 (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide CAS No. 381724-20-5

(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide

Cat. No. B2725968
CAS RN: 381724-20-5
M. Wt: 473.453
InChI Key: XQRLPPNGRQCUFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results. Typically, techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to analyze the structure of molecules .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the search results . These properties often include solubility, melting point, boiling point, and chemical stability.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Docking Simulation : The chemical compound has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, showing promising antibacterial activity with high efficiency. This includes molecular docking studies for the potent compounds with the binding site of enzymes like dihydrofolate reductase (Hassaneen et al., 2019).

  • Synthesis and Antimicrobial Screening : Schiff bases of this chemical have been synthesized and shown significant activity against bacterial and fungal strains. In-vitro anti-tuberculosis activity was also noted, indicating potential in developing new anti-TB agents (Sivakumar & Rajasekaran, 2013).

Anticancer Applications

  • Synthesis and Anticancer Evaluation : Compounds synthesized using this chemical have been evaluated for their anticancer activity against human lung carcinoma. Several derivatives showed significant cytotoxic activity, suggesting potential in cancer treatment (El-Kalyoubi, 2018).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : New derivatives have been tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several compounds revealed notable antitumor activity, indicating potential applications in cancer therapeutics (Abdellatif et al., 2014).

Other Applications

  • NMR Spectroscopic Study : The compound has been used in the synthesis of derivatives of pyrazolo[1,5-a]pyrimidines. These compounds' structures were studied using NMR spectroscopy, indicating applications in chemical analysis and structure elucidation (Makarov et al., 1997).

  • Novel Synthesis of Heterocycles : The compound has been utilized in the novel synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis and potential in creating new chemical entities (Plescia et al., 1981).

  • Anticonvulsant Activities : Isoxazole/pyrazole/pyrimidine substituted 5-nitrosation analogues have been synthesized from this compound and assessed for anticonvulsant potency, suggesting potential in developing new antiepileptic drugs (Lahari & Sundararajan, 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results . The mechanism of action typically refers to how a compound interacts with biological systems to produce its effects.

properties

IUPAC Name

N,N-dimethylformamide;5-nitro-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N8O3.C3H7NO/c28-19-16(13-8-12(27(29)30)6-7-15(13)23-19)24-25-17-14-9-22-26(18(14)21-10-20-17)11-4-2-1-3-5-11;1-4(2)3-5/h1-10,23,28H;3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAAXFFYSIWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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